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An In-depth Technical Guide to the Crystal Structure Analysis of Cinnamate Salts

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Compound of Interest		
Compound Name:	Potassium cinnamate	
Cat. No.:	B096150	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of cinnamate salts. While crystallographic data for **potassium cinnamate** is not readily available in the public domain, this document uses the well-studied analogous compound, trans-cinnamic acid, to illustrate the principles of crystal structure determination and data presentation. This serves as a foundational reference for researchers engaged in the solid-state characterization of this class of compounds.

Introduction to the Crystallography of Cinnamic Acid and its Salts

Cinnamic acid (C₆H₅CH=CHCOOH) and its salts are of significant interest in the pharmaceutical and materials science fields due to their diverse biological activities and potential for forming various crystalline structures.[1] The arrangement of molecules in the crystal lattice, known as polymorphism, can profoundly influence key physicochemical properties such as solubility, stability, and bioavailability.[1]

trans-Cinnamic acid, the more stable isomer, is known to exist in at least two polymorphic forms, designated as α and β .[1] The stable α -polymorph is typically obtained through slow evaporation from various organic solvents.[1] The study of these crystal structures is crucial for understanding and controlling the solid-state properties of cinnamate derivatives.



Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for the α -polymorph of transcinnamic acid, as determined by single-crystal X-ray diffraction. This data is presented as a template for the characterization of **potassium cinnamate** and other cinnamate salts.

Table 1: Crystal Data and Structure Refinement for α-trans-Cinnamic Acid

Parameter	Value
Empirical Formula	C ₉ H ₈ O ₂
Formula Weight	148.16 g/mol
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	5.58(1)
b (Å)	17.80(2)
c (Å)	7.78(1)
α (°)	90
β (°)	100.0(2)
y (°)	90
Volume (ų)	762.4
Z	4
Calculated Density (g/cm³)	1.291
Absorption Coefficient (mm ⁻¹)	0.09
F(000)	312

Table 2: Selected Bond Lengths for α -trans-Cinnamic Acid (Å)



Bond	Length
C1 - C2	1.487(4)
C2 - C3	1.336(4)
C3 - C4	1.464(4)
C4 - C5	1.389(4)
C4 - C9	1.393(4)
C1 - O1	1.258(3)
C1 - O2	1.259(3)

Table 3: Selected Bond Angles for α-trans-Cinnamic Acid (°)

Angle	Value
O1 - C1 - O2	124.5(3)
O1 - C1 - C2	117.8(3)
O2 - C1 - C2	117.7(3)
C1 - C2 - C3	121.2(3)
C2 - C3 - C4	127.4(3)
C3 - C4 - C5	122.0(3)
C3 - C4 - C9	118.0(3)

Experimental Protocols

The determination of the crystal structure of a cinnamate salt involves two primary stages: the synthesis and growth of high-quality single crystals, and the analysis of these crystals using single-crystal X-ray diffraction.

3.1. Synthesis and Crystallization

Foundational & Exploratory





The synthesis of **potassium cinnamate** is typically achieved through a neutralization reaction between cinnamic acid and potassium hydroxide. A general procedure is as follows:

- Dissolution: Dissolve cinnamic acid in a suitable solvent, such as methanol or ethanol.
- Neutralization: Add a stoichiometric amount of potassium hydroxide, also dissolved in the same solvent, to the cinnamic acid solution.
- Crystallization: Allow the resulting solution to stand for slow evaporation at room temperature. High-quality single crystals suitable for X-ray diffraction are typically obtained over a period of several days to weeks.

For sodium cinnamate, a similar method involving the reaction of cinnamic acid with sodium thiocyanide in methanol has been reported to yield single crystals.[2]

3.2. Single-Crystal X-ray Diffraction

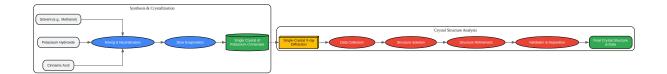
The following protocol outlines the standard procedure for determining the crystal structure from a suitable single crystal:

- Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
- Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.
- Structure Solution: The collected diffraction intensities are used to determine the unit cell parameters and the space group of the crystal. The initial crystal structure is then solved using direct methods or Patterson methods.
- Structure Refinement: The atomic positions and thermal parameters of the solved structure are refined against the experimental data to achieve the best possible fit.
- Validation: The final crystal structure is validated using crystallographic software to ensure its
 chemical and geometric plausibility. The finalized data, including atomic coordinates, bond
 lengths, and angles, are typically deposited in a crystallographic database such as the
 Cambridge Structural Database (CSD).[1]



Visualizations

4.1. Experimental Workflow

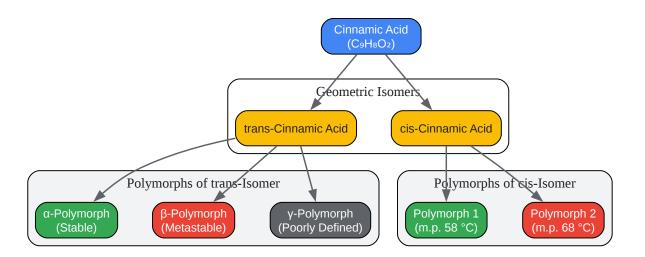


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Caption: Experimental workflow for the synthesis and crystal structure determination of **potassium cinnamate**.

4.2. Isomeric and Polymorphic Relationships of Cinnamic Acid





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References

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